molecular formula C7H7N3O B13118850 1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B13118850
M. Wt: 149.15 g/mol
InChI Key: CCKHGYNWZXCWRJ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl acetoacetate, urea, and malononitrile in the presence of a catalyst such as ammonium acetate. The reaction is carried out in a solvent like ethanol at reflux temperature for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities and properties .

Scientific Research Applications

1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dihydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group.

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine: Contains additional oxo groups.

    4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine: Differing positions of methyl and oxo groups.

Uniqueness

1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1,6-dimethyl-4-oxopyrimidine-5-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-5-6(3-8)7(11)9-4-10(5)2/h4H,1-2H3

InChI Key

CCKHGYNWZXCWRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N=CN1C)C#N

Origin of Product

United States

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